molecular formula C13H21NO2 B13992303 tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

Cat. No.: B13992303
M. Wt: 223.31 g/mol
InChI Key: IOVIFYGNRCQCJE-ZDUSSCGKSA-N
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Description

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate is a chiral pyrrolidine-based ester with a tert-butyl group and an ethynyl substituent. The (2R)-configuration and ethynyl group may confer unique reactivity and selectivity in reactions such as click chemistry or cross-coupling applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

InChI

InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3/t13-/m0/s1

InChI Key

IOVIFYGNRCQCJE-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@]1(CCCN1CC(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCCN1CC(=O)OC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with a suitable pyrrolidine derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine derivative displaces the bromide ion from tert-butyl bromoacetate, forming the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate depends on its specific application. For instance, if used as a reagent in a chemical reaction, its mechanism involves the interaction of its functional groups with other reactants. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The ethynyl group in the target compound enhances reactivity for alkyne-specific reactions (e.g., cycloadditions) compared to the alkyl or aromatic substituents in analogs .
  • Chirality: The (2R)-configuration in the target compound introduces stereochemical considerations absent in non-chiral analogs like tert-butyl 2-butyl-2-methylpyrrolidine-1-acetate .

Key Observations :

  • Toxicity : The target compound’s ethynyl group may introduce additional hazards (e.g., skin/eye irritation) compared to analogs with inert substituents .
  • Handling : Analogs require PPE (gloves, goggles) and ventilation, suggesting similar precautions for the target compound .

Biological Activity

Introduction

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate is a compound that has garnered interest due to its unique structural properties and potential biological activities. It is classified as an acetate ester with a molecular formula of C13H21NO2 and a molecular weight of approximately 225.30 g/mol. This compound features a tert-butyl group, an ethynyl group, and a pyrrolidine ring, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Chemical FormulaC13H21NO2
Molecular Weight225.30 g/mol
AppearanceWhite to yellow solid or colorless to yellow liquid
Boiling Point321 °C
Density1.08 g/cm³

The biological activity of this compound is primarily associated with its ability to interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies suggest that the compound may exhibit unique binding affinities due to the presence of the ethynyl and pyrrolidine moieties, which can influence its pharmacological profile.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas, including:

  • Anticancer Activity : Some studies suggest that modifications in the structure of pyrrolidine derivatives can enhance their anticancer properties by affecting cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Compounds containing pyrrolidine rings have been investigated for their neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study examined the effects of related compounds on cancer cell lines, demonstrating that certain pyrrolidine derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways. The unique structure of this compound suggests it may exhibit similar effects, warranting further investigation.
  • Neuroprotective Effects : In animal models, compounds similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIUPAC NameUnique Properties
tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidinetert-butyl 2-(5-bromo-pyrrolidin)carboxylic acidEnhanced biological activity due to halogen substitution
tert-butyl 3-(4-fluorophenyl)pyrrolidinetert-butyl 3-(4-fluorophenyl)pyrrolidineUnique aromatic properties affecting solubility and reactivity
tert-butyl 4-(methylthio)pyrrolidinetert-butyl 4-(methylthio)pyrrolidineDifferent reactivity due to sulfur presence

Future Research Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • In Vitro Studies : Detailed studies on cell lines to assess cytotoxicity and mechanism of action.
  • In Vivo Models : Animal studies to evaluate therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in chemical structure affect biological activity.

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